dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
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Overview
Description
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl moiety, which is further bonded to a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 3,3,3-trifluoropropyne under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of dimethyl phosphite, which then reacts with the trifluoropropyne to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The phosphonate group can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Reagents such as nitrile oxides or azides can be used under thermal or catalytic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonate group.
Major Products Formed
Substitution Reactions: Substituted trifluoropropyl phosphonates.
Cycloaddition Reactions: Heterocyclic phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through its phosphonate group. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. The compound can inhibit enzymatic activity by mimicking natural substrates or by forming stable complexes with the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)arsine: Similar structure but with an arsenic atom instead of a phosphorus atom
Uniqueness
Dimethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to its specific combination of a trifluoromethyl group and a phosphonate group, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2731014-42-7 |
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Molecular Formula |
C5H6F3O3P |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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